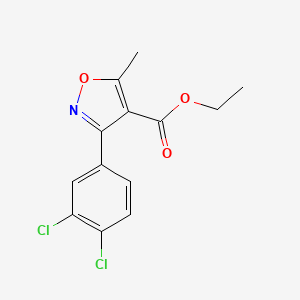
Ethyl 3-(3,4-dichlorophenyl)-5-methylisoxazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-(3,4-dichlorophenyl)-5-methylisoxazole-4-carboxylate is a chemical compound that belongs to the class of isoxazole derivatives Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(3,4-dichlorophenyl)-5-methylisoxazole-4-carboxylate typically involves the reaction of 3,4-dichlorobenzaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization to form the isoxazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or sodium ethoxide. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency and yield of the synthesis. Additionally, purification techniques like recrystallization or chromatography may be employed to obtain the desired product with high purity.
Chemical Reactions Analysis
2.1. Ester Reduction
The ester group in the compound can be reduced to alcohols or aldehydes using reagents like LiAlH4 or catalytic hydrogenation. This step enables further functionalization, such as the subsequent conversion to carboxylic acids or amides .
2.2. Hydrolysis of Ester Groups
Hydrolysis with strong acids (e.g., potassium hydroxide) converts the ester to the corresponding carboxylic acid. This intermediate is critical for synthesizing derivatives like amides or anilides .
2.3. Carboxylation via Lithiation
Lithiation of the isoxazole ring followed by carbonation introduces carboxylic acid groups. For example, treatment with n-butyllithium and CO2 produces 4-carboxylic acid derivatives .
3.2. Thiosemicarbazide Formation
Reaction with aryl acylhydrazines and ammonium thiocyanate under phase-transfer catalysis (e.g., PEG-600) yields thiosemicarbazides. Ultrasonic irradiation enhances reaction efficiency .
3.3. Thiadiazole Derivatives
Thiosemicarbazides undergo cyclization with acetic acid to form 1,3,4-thiadiazoles, expanding the compound’s functional group diversity .
Reaction Conditions and Challenges
Structural Impurities and Challenges
The synthesis often introduces isomeric impurities, such as ethyl-3-methylisoxazole-4-carboxylate, due to non-specific cyclization pathways. Chromatographic separation is challenging due to similar retention times .
Scientific Research Applications
Ethyl 3-(3,4-dichlorophenyl)-5-methylisoxazole-4-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and receptor binding.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.
Industry: It can be used in the development of new materials, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl 3-(3,4-dichlorophenyl)-5-methylisoxazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can modulate various biochemical pathways, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(3,4-dichlorophenyl)hydrazinecarboxylate: Another isoxazole derivative with similar structural features.
4-(3,4-dichlorophenyl)-5-methylisoxazole: A closely related compound with slight variations in the functional groups.
Uniqueness
Ethyl 3-(3,4-dichlorophenyl)-5-methylisoxazole-4-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its dichlorophenyl group enhances its reactivity and interaction with biological targets, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
ethyl 3-(3,4-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2NO3/c1-3-18-13(17)11-7(2)19-16-12(11)8-4-5-9(14)10(15)6-8/h4-6H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSMAPLZXRRYKJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(ON=C1C2=CC(=C(C=C2)Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













